
Tert-butyl 2-(aminooxy)ethylcarbamate
Übersicht
Beschreibung
Tert-butyl 2-(aminooxy)ethylcarbamate is a chemical compound that serves as an intermediate in the synthesis of various biologically active compounds. It is characterized by the presence of a tert-butyl group, an aminooxy functional group, and a carbamate moiety. This compound is not explicitly detailed in the provided papers, but its structural relatives and synthesis methods are discussed, which can provide insights into its properties and potential synthesis routes.
Synthesis Analysis
The synthesis of tert-butyl carbamate derivatives is a topic of interest due to their relevance in medicinal chemistry. For instance, an enantioselective synthesis involving iodolactamization is key to producing a highly functionalized tert-butyl carbamate, which is an intermediate for CCR2 antagonists . Another paper describes a one-pot enamide cyclization to synthesize a methyl tert-butyl carbamate with high optical purity, indicating the versatility of synthesis methods for such compounds . Additionally, a rapid synthetic method for a tert-butyl carbamate derivative used in the production of omisertinib is established, highlighting the importance of these intermediates in drug synthesis .
Molecular Structure Analysis
The molecular structure of tert-butyl carbamate derivatives can be complex, as evidenced by the X-ray crystallographic analysis of related compounds. For example, the crystal and molecular structure of a tert-butyl dihydrothieno[2,3-c]pyridine dicarboxylate derivative is stabilized by intramolecular hydrogen bonds, which is a common feature that can influence the reactivity and physical properties of these molecules .
Chemical Reactions Analysis
Tert-butyl carbamate derivatives can undergo various chemical reactions, including cyclization, alkylation, and coupling reactions, to form more complex structures. The synthesis of tert-butyl carbamate analogs of amino acids, such as aspartic acid, involves alkylation as a key step . Schiff base formation is another reaction that these compounds can participate in, as demonstrated by the coupling of tert-butyl carbamate derivatives with aromatic aldehydes .
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl carbamate derivatives are influenced by their molecular structure. For instance, the presence of intramolecular hydrogen bonds can affect their melting points, solubility, and stability . The orthogonally protected boronic acid analog of aspartic acid, a tert-butyl carbamate derivative, showcases the impact of molecular modifications on the properties of the compound, such as its reactivity towards other amino acids . Additionally, the thermal properties and safety considerations of these compounds are important for their handling and use in chemical synthesis .
Wissenschaftliche Forschungsanwendungen
Application in Synthesis of Chemical Compounds
Tert-butyl 2-(aminooxy)ethylcarbamate is involved in the synthesis of various chemical compounds. For instance, it has been used in the preparation of (2-(2-(6-chlorohexy)oxy)ethyl)carbamate, a chemical process that involves protecting the amino group, followed by condensation and de-protection, achieving an overall yield of 11.4% (Wu, 2011).
Role in Glycosylation Reactions
This compound has shown efficacy in glycosylation reactions. It was found that reaction of tert-butyl carbamates under glycosylation conditions yields anomeric 2-deoxy-2-amino sugar carbamates in good to excellent yields. This reaction is significant for generating unnatural glycopeptide building blocks (Henry & Lineswala, 2007).
Utility in Aminohydroxylation Reactions
Tert-butyl 2-(aminooxy)ethylcarbamate derivatives have been effectively used in aminohydroxylation reactions. For example, alkyl 4-chlorobenzoyloxycarbamates have been used as nitrogen source reagents in the intermolecular Sharpless aminohydroxylation reaction, demonstrating effectiveness under base-free conditions (Harris et al., 2011).
Involvement in Synthesis of Diketopiperazines
This compound has been utilized in the synthesis of diketopiperazines, specifically tert-butyl 1-(5,8-dioxohexahydro-[1,3]thiazolo[3,4-a]pyrazin-3-yl)ethylcarbamate. The synthesis involved separating diastereomers and determining the crystal structure of the oxidized product (Liu et al., 2012).
Development of Novel Glycoconjugates
In addition, it has been utilized in the transformation of tert-butyl carbamates to novel glycoconjugates, showcasing its versatility in organic synthesis and pharmaceutical research (Henry & Lineswala, 2007).
Contribution to Star Polymer Synthesis
The compound is also relevant in the field of polymer chemistry. For example, it was involved in the preparation of star-shaped poly(tert-butyl acrylate) using copper-mediated atom transfer radical polymerization, a technique crucial for creating polymers with specific structures and functionalities (Zhang et al., 2000).
Role in Environmental Microbiology
Interestingly, in environmental microbiology, tert-butyl derivatives are involved in pathways degrading fuel oxygenates such as MTBE and ETBE. This degradation pathway includes steps like tert-butyl alcohol (TBA) and 2-hydroxyisobutyrate (2-HIBA) degradation, highlighting its environmental significance (Rohwerder et al., 2006).
Safety and Hazards
Eigenschaften
IUPAC Name |
tert-butyl N-(2-aminooxyethyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O3/c1-7(2,3)12-6(10)9-4-5-11-8/h4-5,8H2,1-3H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRLJOAREDJOYLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCON | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601237733 | |
| Record name | 1,1-Dimethylethyl N-[2-(aminooxy)ethyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601237733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
75051-55-7 | |
| Record name | 1,1-Dimethylethyl N-[2-(aminooxy)ethyl]carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=75051-55-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl N-[2-(aminooxy)ethyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601237733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl N-[2-(aminooxy)ethyl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


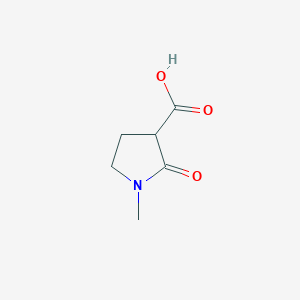
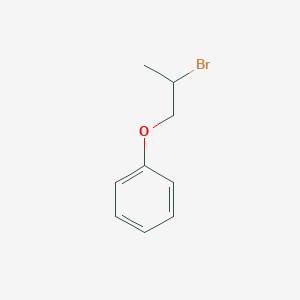
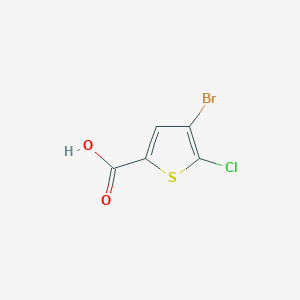
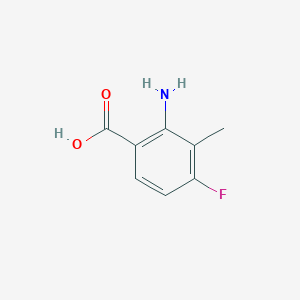
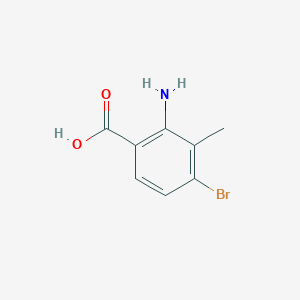

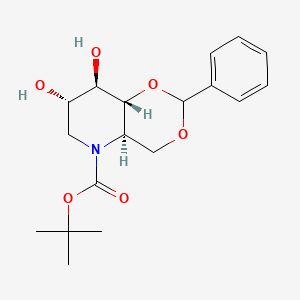
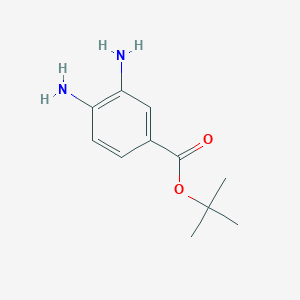
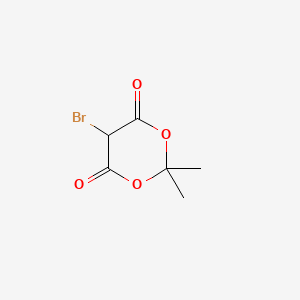
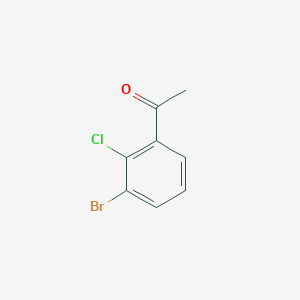
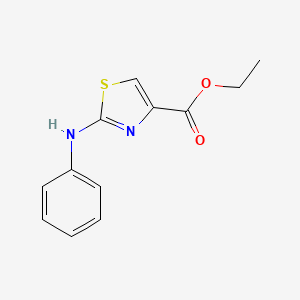
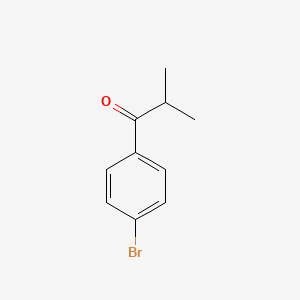
![tert-butyl N-[(3-methylpyrrolidin-3-yl)methyl]carbamate](/img/structure/B1284111.png)